molecular formula C13H19N3O2S B13686392 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Cat. No.: B13686392
M. Wt: 281.38 g/mol
InChI Key: IQABRPKXVVKYIF-UHFFFAOYSA-N
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Description

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a compound that features a thiazole ring and a tetrahydropyridine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine typically involves the following steps:

    Formation of the Tetrahydropyridine Moiety: The starting material, 1,2,5,6-tetrahydropyridine, is protected with a Boc group to form 1-Boc-1,2,5,6-tetrahydropyridine.

    Thiazole Ring Formation: The protected tetrahydropyridine is then reacted with a thiazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the tetrahydropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to understand its interaction with biological targets.

    Industrial Applications: The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the thiazole and tetrahydropyridine moieties interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: This compound shares the tetrahydropyridine moiety but differs in the functional groups attached.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in having a Boc-protected nitrogen-containing ring but with different substituents.

    tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Another Boc-protected compound with a different heterocyclic structure.

Uniqueness

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is unique due to the combination of the thiazole ring and the Boc-protected tetrahydropyridine moiety

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h5,8H,4,6-7H2,1-3H3,(H2,14,15)

InChI Key

IQABRPKXVVKYIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C2=CSC(=N2)N

Origin of Product

United States

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